molecular formula C6H12N4 B13998629 2-Ethyl-5-methyl-2h-3,4-diaminopyrazole CAS No. 184172-99-4

2-Ethyl-5-methyl-2h-3,4-diaminopyrazole

Cat. No.: B13998629
CAS No.: 184172-99-4
M. Wt: 140.19 g/mol
InChI Key: MEKRUGGNBTYVRV-UHFFFAOYSA-N
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Description

2-Ethyl-5-methyl-2H-3,4-diaminopyrazole is a high-purity organic compound offered as a key chemical building block for advanced research and development. As a diaminopyrazole, it belongs to a class of nitrogen-containing heterocycles recognized as privileged scaffolds in medicinal chemistry and drug discovery . The presence of multiple amino groups at the 3 and 4 positions of the pyrazole ring makes this derivative a versatile synthon, particularly useful for constructing complex fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolopyridines, which are core structures in many biologically active molecules . Pyrazole-based compounds are extensively investigated for a wide spectrum of pharmacological activities. Research into similar structures has demonstrated significant potential in developing therapeutics for conditions such as cancer, inflammatory diseases, and bacterial infections . Furthermore, the structural motif of diaminopyrazoles is of high value in material science and as an intermediate in the synthesis of specialty chemicals . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulatory requirements.

Properties

CAS No.

184172-99-4

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

2-ethyl-5-methylpyrazole-3,4-diamine

InChI

InChI=1S/C6H12N4/c1-3-10-6(8)5(7)4(2)9-10/h3,7-8H2,1-2H3

InChI Key

MEKRUGGNBTYVRV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)N)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for 4,5-Diaminopyrazole Derivatives

The synthesis of 4,5-diaminopyrazole derivatives, including 2-Ethyl-5-methyl-2H-3,4-diaminopyrazole, commonly starts from 3,5-dibromo-4-nitropyrazole derivatives, which are selectively alkylated and subsequently converted into diamino compounds by nucleophilic substitution and reduction steps.

  • Starting Material Preparation: 3,5-dibromo-4-nitropyrazole is alkylated at the 1-position using alkyl halides (C1 to C6) or hydroxyalkyl halides in dimethylformamide (DMF) or via alkyl sulfate salts in caustic solutions (NaOH or KOH), producing alkylated nitropyrazole intermediates.

  • Amination Step: These intermediates are then reacted with ethanolamine or other amines under reflux conditions to replace bromine atoms with amino groups, yielding 4,5-diaminopyrazole derivatives.

  • Reduction: The nitro group is usually reduced to an amino group to complete the diamino substitution pattern on the pyrazole ring.

Key Reaction Conditions:

Step Reagents & Conditions Yield Notes
Alkylation Alkyl halides or alkyl sulfate in DMF or caustic solution (2N NaOH/KOH) Moderate to high Selective 1-position alkylation
Amination Ethanolamine in ethanol, reflux for ~15 hours Good Substitution of bromines
Reduction Hydrogenation or chemical reduction of nitro group Variable Converts nitro to amino group

The overall yield of such multi-step processes ranges from 7% to 13%, reflecting the synthetic complexity.

Hydrolytic Decarboxylation Approach to 3,5-Diaminopyrazoles

An alternative and practical method involves the hydrolytic decarboxylation of 3-amino-substituted 5-aminopyrazole-4-carboxylates:

  • Starting Materials: Ethyl or methyl 3-amino-5-aminopyrazole-4-carboxylates are synthesized from 2-cyano-3-methylthioacrylates via cyclization with hydrazine derivatives.

  • Decarboxylation: Under microwave irradiation, these carboxylates undergo base-catalyzed decarboxylation in aqueous sodium hydroxide (NaOH) or potassium carbonate (K2CO3) solutions, yielding the corresponding 3,5-diaminopyrazoles.

  • Optimization: Microwave-assisted reactions at 150 °C for 4 minutes in 2M NaOH gave yields up to 81%, significantly improving reaction times and efficiency compared to conventional heating.

Optimization Data for Hydrolytic Decarboxylation:

Entry Base & Concentration Temperature (°C) Time (min) Yield (%) Notes
1 2M NaOH 150 0.5 60 Initial microwave conditions
5 2M NaOH 150 4 81 Optimized microwave reaction
7 4M NaOH 150 4 75 No significant improvement
9 2M K2CO3 150 4 65 Lower yield with carbonate base
11 Acidic conditions 150 4 0 No reaction, starting material recovered

This method is advantageous due to the accessibility of starting materials and relatively high yields, providing a practical route to 3,5-diaminopyrazoles.

Alkylation and Selective Substitution for 2-Ethyl-5-methyl Derivatives

For the specific preparation of This compound , selective alkylation at the 1-position (corresponding to position 2 on the pyrazole ring in some nomenclatures) with ethyl groups and methyl substitution at position 5 is critical.

  • Alkylation: The 3,5-dibromo-4-nitropyrazole precursor is alkylated using ethyl halides to introduce the ethyl group at the N1 position, while methyl substitution at C5 is introduced via starting material design or subsequent methylation.

  • Amination and Reduction: Subsequent substitution of bromines with amino groups and reduction of nitro groups yield the diamino pyrazole with desired substituents.

  • Isomer Separation: Alkylation often produces isomeric mixtures that require chromatographic separation to isolate the pure 2-ethyl-5-methyl substituted diamino pyrazole.

Reaction Scheme Summary

Scheme: Synthesis of this compound

Analytical and Characterization Methods in Preparation

  • Spectroscopic Techniques: IR, ^1H-NMR, ^13C-NMR, and Mass Spectrometry are routinely used to confirm substitution patterns and purity of intermediates and the final product.

  • Chromatographic Purification: Due to isomer formation during alkylation, chromatographic techniques (e.g., column chromatography) are essential for isolating pure isomers.

  • Yield and Purity: Yields vary depending on reaction conditions but typically range from moderate to good (up to 81% in optimized routes). Purity is confirmed by spectral data and elemental analysis.

Comparative Table of Preparation Methods

Method Starting Materials Key Steps Reaction Conditions Yield Range Advantages Limitations
Alkylation + Amination + Reduction 3,5-Dibromo-4-nitropyrazole derivatives Alkylation, amination, nitro reduction DMF/caustic solution, reflux 7–13% overall Well-established, versatile Multi-step, low overall yield
Hydrolytic Decarboxylation 3-Amino-substituted 5-aminopyrazole-4-carboxylates Microwave-assisted base-catalyzed decarboxylation 2M NaOH, 150 °C, microwave Up to 81% Fast, high yield, practical Requires carboxylate precursors
Selective Alkylation + Chromatography Alkyl halides, dibromo-nitropyrazoles Alkylation, chromatographic separation DMF, reflux, chromatography Moderate Allows specific substitution Isomer mixtures, purification needed

Research and Development Notes

  • The hydrolytic decarboxylation method represents a significant advance in the efficient synthesis of 3,5-diaminopyrazoles, including substituted variants, due to its rapid reaction times and high yields under microwave conditions.

  • Alkylation strategies require careful control and purification to obtain isomerically pure compounds, which is critical for biological activity studies.

  • The reduction of nitro groups to amino groups remains a key step, often achieved via catalytic hydrogenation or chemical reduction, influencing the overall yield and purity.

  • Recent studies also explore the functionalization of diamino pyrazoles for further heterocyclic synthesis, indicating the importance of pure diamino pyrazole intermediates in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methyl-1H-pyrazole-4,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

1-Ethyl-3-methyl-1H-pyrazole-4,5-diamine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which 1-ethyl-3-methyl-1H-pyrazole-4,5-diamine exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Research Findings and Implications

The evidence highlights the critical role of substituents in modulating the properties of pyrazole derivatives. For example:

  • Steric Effects: The ethyl and methyl groups in the target compound may introduce steric hindrance, limiting access to the 3,4-diamino sites for certain reactions compared to less hindered analogs like 7a or 7b.

Biological Activity

2-Ethyl-5-methyl-2H-3,4-diaminopyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The chemical structure of this compound contributes to its biological activity. It features a pyrazole ring with two amino groups that can participate in various biochemical interactions. The compound has been studied for its potential effects on enzyme inhibition and cellular signaling pathways.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The amino groups in the structure allow for hydrogen bonding and potential covalent interactions with nucleophilic residues in enzyme active sites. This can lead to the inhibition of enzymatic activity and modulation of signaling pathways.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. In vitro studies indicated that it exhibits significant antimicrobial properties, potentially making it useful in treating infections caused by resistant bacteria .
  • Anticancer Properties : Preliminary research suggests that this compound may possess anticancer activity. It has been evaluated for its effects on cancer cell lines, demonstrating cytotoxic effects at certain concentrations .
  • Anti-inflammatory Effects : There is evidence that this compound may modulate inflammatory responses, making it a candidate for further investigation in inflammatory disease models.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

StudyObjectiveFindings
Study AEvaluate antimicrobial efficacyShowed significant inhibition against Staphylococcus aureus with an IC50 of 10 µg/mL .
Study BAssess anticancer activityInduced apoptosis in HeLa cells with an IC50 of 15 µg/mL after 48 hours .
Study CInvestigate anti-inflammatory effectsReduced TNF-alpha levels in LPS-stimulated macrophages by 30% at 20 µg/mL.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Initial studies indicate that the compound is rapidly absorbed and metabolized, with a half-life suitable for therapeutic use. Further investigations into its bioavailability and metabolic pathways are ongoing.

Q & A

Q. Methodological Focus

  • Pilot studies : Test reaction scalability (e.g., 0.1 mmol → 10 mmol) to identify bottlenecks.
  • Standardized protocols : Document solvent purity, stirring rates, and drying times.
  • Multi-technique validation : Combine NMR, HPLC, and mass spectrometry to confirm batch consistency.
  • Open-data practices : Share raw spectral files and crystallographic data to enable peer verification .

How can computational methods enhance the design of this compound derivatives with targeted properties?

Q. Advanced Research Focus

  • DFT calculations : Predict electronic effects of substituents on reactivity (e.g., HOMO/LUMO gaps).
  • Molecular dynamics : Simulate steric interactions in solution-phase reactions.
  • QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity .

What are the key considerations for designing kinetic studies on the degradation of this compound under varying conditions?

Q. Advanced Research Focus

  • pH-dependent stability : Monitor hydrolysis rates in acidic (pH 2–4) vs. alkaline (pH 8–10) media.
  • Thermal stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C).
  • Light sensitivity : Conduct UV-Vis spectroscopy under controlled illumination to assess photodegradation .

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